Bis(dimethylvinylene) pyrophosphate
Overview
Description
Bis(dimethylvinylene) pyrophosphate is an organophosphorus compound with the molecular formula C8H12O7P2 It is characterized by the presence of two dimethylvinylene groups attached to a pyrophosphate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(dimethylvinylene) pyrophosphate typically involves the reaction of dimethylvinylene derivatives with pyrophosphate precursors under controlled conditions. One common method involves the use of dimethylvinylene chloride and sodium pyrophosphate in an organic solvent, such as tetrahydrofuran (THF), under reflux conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of contamination and ensures consistent quality.
Chemical Reactions Analysis
Types of Reactions
Bis(dimethylvinylene) pyrophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphorus compounds.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus centers, where nucleophiles such as amines or alcohols replace the dimethylvinylene groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of bis(dimethylvinylene) phosphate oxides.
Reduction: Formation of reduced phosphorus compounds.
Substitution: Formation of substituted pyrophosphate derivatives.
Scientific Research Applications
Bis(dimethylvinylene) pyrophosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of bis(dimethylvinylene) pyrophosphate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biochemical pathways, it can act as a competitive inhibitor, preventing the normal substrate from binding to the enzyme. The specific pathways involved depend on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Bis(dimethylvinylene) phosphate
- Dimethylvinylene pyrophosphate
- Bis(dimethylvinylene) phosphonate
Uniqueness
Bis(dimethylvinylene) pyrophosphate is unique due to its dual dimethylvinylene groups attached to a pyrophosphate backbone, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and a broader range of applications in various scientific fields.
Properties
IUPAC Name |
2-[(4,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphol-2-yl)oxy]-4,5-dimethyl-1,3,2λ5-dioxaphosphole 2-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O7P2/c1-5-6(2)12-16(9,11-5)15-17(10)13-7(3)8(4)14-17/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXHMOAFTMHVGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OP(=O)(O1)OP2(=O)OC(=C(O2)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20320833 | |
Record name | 2,2'-Oxybis(4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20320833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55894-94-5 | |
Record name | NSC365115 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365115 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-Oxybis(4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20320833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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